

# An In-depth Technical Guide to AR-C133913XX (CAS Number: 1251765-07-7)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AR-C133913XX** is a major metabolite of the P2Y12 receptor antagonist, Ticagrelor. Unlike the parent drug and its other primary metabolite, AR-C124910XX, **AR-C133913XX** is pharmacologically inactive. This guide provides a comprehensive overview of the known properties of **AR-C133913XX**, including its physicochemical characteristics, metabolic pathway, and pharmacokinetic profile. The information presented is intended to support research and development activities related to Ticagrelor and its metabolic fate.

## **Physicochemical Properties**

AR-C133913XX is an organic molecule with the following properties:

Property	Value	Source
CAS Number	1251765-07-7	Internal
Molecular Formula	C14H22N6O4S	[1]
Molecular Weight	370.43 g/mol	[1]
Appearance	Off-White Powder	Internal



#### **Metabolism and Pharmacokinetics**

AR-C133913XX is formed from Ticagrelor through N-dealkylation, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] This pathway is distinct from the formation of the active metabolite, AR-C124910XX.

The pharmacokinetic properties of AR-C133913XX are summarized below:

Parameter	Description	Source
Formation	Formed by N-dealkylation of Ticagrelor.	[3]
Metabolizing Enzymes	Primarily CYP3A4, with minor contribution from CYP3A5.	[2]
Excretion	Primarily excreted in the urine, along with its glucuronide conjugate (M4).[3]	
Plasma Protein Binding	Data on the specific plasma protein binding of AR-C133913XX is not readily available in the public domain. However, Ticagrelor and its active metabolite are highly protein-bound (>99%).[4]	

A study on the mass balance of radiolabeled Ticagrelor found that in urine, the major components were **AR-C133913XX** (metabolite M5) and its glucuronide conjugate (M4).[3]

## **Pharmacological Activity**

Crucially, **AR-C133913XX** is considered an inactive metabolite of Ticagrelor.[5] This means it does not contribute to the antiplatelet effect of the parent drug by antagonizing the P2Y12 receptor. The ratio of the inactive metabolite **AR-C133913XX** to Ticagrelor in plasma is approximately 12%.[5]



#### **Experimental Protocols**

While specific experimental data on the lack of activity of **AR-C133913XX** is not detailed in the available literature, its inactivity would typically be determined using assays that assess P2Y12 receptor binding and function. Below are representative protocols for such assays.

#### **P2Y12 Receptor Binding Assay**

This assay would be used to determine the binding affinity of **AR-C133913XX** to the P2Y12 receptor.

Objective: To quantify the binding of AR-C133913XX to the human P2Y12 receptor.

#### Methodology:

- Preparation of Membranes: Membranes from cells expressing the recombinant human
   P2Y12 receptor (e.g., CHO-K1 cells) are prepared.
- Radioligand: A radiolabeled P2Y12 antagonist, such as [<sup>3</sup>H]-Ticagrelor or another suitable ligand, is used.
- Competition Binding Assay:
  - A fixed concentration of the radioligand is incubated with the cell membranes.
  - Increasing concentrations of unlabeled AR-C133913XX are added to compete for binding with the radioligand.
  - Non-specific binding is determined in the presence of a high concentration of a known
     P2Y12 antagonist.
- Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.



Data Analysis: The concentration of AR-C133913XX that inhibits 50% of the specific binding
of the radioligand (IC50) is calculated. This value can be used to determine the binding
affinity (Ki). For an inactive compound, the IC50 would be very high or not determinable
within a reasonable concentration range.

### **Platelet Aggregation Assay**

This functional assay would assess the ability of **AR-C133913XX** to inhibit ADP-induced platelet aggregation.

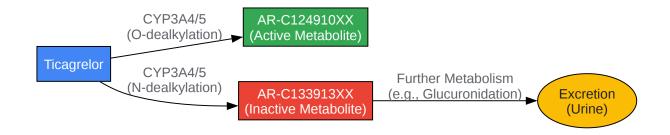
Objective: To determine the effect of **AR-C133913XX** on platelet aggregation.

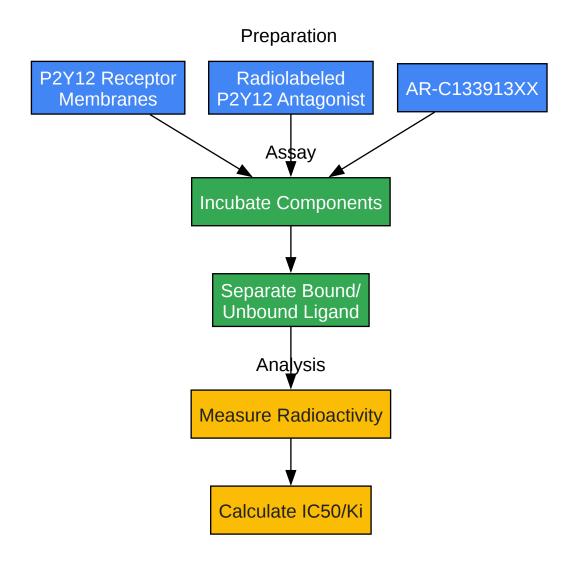
#### Methodology:

- Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.
- Agonist: Adenosine diphosphate (ADP) is used to induce platelet aggregation.
- · Assay Procedure:
  - PRP is pre-incubated with various concentrations of AR-C133913XX or a vehicle control.
  - Platelet aggregation is initiated by adding a submaximal concentration of ADP.
  - The change in light transmission through the PRP sample is measured over time using a platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.
- Data Analysis: The percentage of platelet aggregation is calculated for each concentration of AR-C133913XX. The concentration that inhibits 50% of the maximal aggregation (IC50) is determined. For an inactive metabolite, no significant inhibition of platelet aggregation would be observed.

## Visualizations Ticagrelor Metabolism Pathway







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